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molecular formula C8H7NO3 B1600887 7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 67193-97-9

7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1600887
M. Wt: 165.15 g/mol
InChI Key: GAHMCUIGTHMIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795254B2

Procedure details

K2CO3 (250 g, 1.8 mol, 4 eq) was dissolved in water (1100 mL) in a 3 L round bottomed flask, vacuum degassed 3 times, then cooled to 0 to 5° C. 4-Amino resorcinol HCl (73 g, 0.45 mol, 1 eq) was added though a strong nitrogen purge, and the blue solution was again degassed 3×. Choroacetyl chloride (45 mL, 64 g, 0.57 mol, 1.25 eq) was dissolved in toluene (225 mL), and was added over 1 h maintaining the temperature below 5° C. the ice bath was removed, and the mixture (biphasic with suspended crystalline product) was stirred overnight. The intermediate 2 was then isolated via filtration giving 53 g (71%) after a water wash (550 mL) and drying.
Name
Quantity
250 g
Type
reactant
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].Cl.[NH2:8][C:9]1[CH:15]=[CH:14][C:12]([OH:13])=[CH:11][C:10]=1[OH:16].Cl[CH2:18][C:19](Cl)=[O:20]>O.C1(C)C=CC=CC=1>[OH:13][C:12]1[CH:14]=[CH:15][C:9]2[NH:8][C:19](=[O:20])[CH2:18][O:16][C:10]=2[CH:11]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
73 g
Type
reactant
Smiles
Cl.NC1=C(C=C(O)C=C1)O
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
225 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture (biphasic with suspended crystalline product) was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
vacuum degassed 3 times
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
the blue solution was again degassed 3×
ADDITION
Type
ADDITION
Details
was added over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=CC2=C(OCC(N2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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